N-cyclopentyl-2,4-difluorobenzamide
Description
N-Cyclopentyl-2,4-difluorobenzamide (CAS: 948772-19-8) is a benzamide derivative characterized by a cyclopentyl amine group attached to a 2,4-difluorinated benzoyl moiety. Its molecular formula is C₁₂H₁₃F₂NO, with a molecular weight of 225.23 g/mol . The compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-cyclopentyl-2,4-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |
InChI Key |
PDRAZQRYDMHDTO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects and Structural Variations
3-Chloro-N-Cyclohexyl-2,4-Difluorobenzamide (CAS: 2764731-60-2)
- Structure : Features a cyclohexyl group (vs. cyclopentyl) and a chlorine substituent at the 3-position.
- Properties: Molecular weight 283.70 g/mol; appears as a white solid with solubility in DMSO and methanol .
- The cyclohexyl group may enhance lipophilicity but reduce metabolic stability compared to cyclopentyl.
N-Cyclohexyl-2-Fluorobenzamide
- Structure : Retains the cyclohexyl group but lacks the 4-fluoro substituent.
- Crystallography : Structural studies (Acta Crystallographica Section E) reveal intermolecular N–H···O hydrogen bonds, forming a 3D network. This contrasts with N-cyclopentyl-2,4-difluorobenzamide, where additional fluorine atoms may influence packing efficiency .
CI-1040 (MEK Inhibitor)
- Structure: Contains a cyclopropylmethoxy group, 3,4-difluoro substitution, and a chloro-iodophenylamino moiety.
- Biological Activity : Acts as a potent MEK1 inhibitor (IC₅₀ = 17 nM), inducing G1-phase cell cycle arrest. Molecular weight 478.70 g/mol highlights its complexity compared to simpler benzamides .
Fluorination Patterns and Electronic Effects
- N-(2,4-Difluorophenyl)-2-Fluorobenzamide : Exhibits a trifluorinated aromatic system but lacks an alkylamine group. Crystallographic data (CCDC 2320603) show C–H···F interactions, stabilizing its lattice .
- N-(2,3-Difluorophenyl)-2-Fluorobenzamide : Fluorine at the 2,3-positions disrupts hydrogen-bonding networks compared to 2,4-difluoro isomers, as shown in studies comparing F···H–N and MeO···H–N interactions .
Data Table: Key Properties of Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₃F₂NO | 225.23 | 2,4-diF, Cyclopentyl | Organic solvents | Synthetic intermediate |
| 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide | C₁₃H₁₃ClF₂NO | 283.70 | 3-Cl, 2,4-diF, Cyclohexyl | DMSO, Methanol | Catalyst, intermediate |
| CI-1040 | C₁₇H₁₄ClF₂IN₂O₂ | 478.70 | 3,4-diF, Cl, I, Cyclopropymethoxy | - | MEK inhibition, anticancer |
| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | 2-F, Cyclohexyl | - | Crystallographic studies |
Research Findings and Implications
- Fluorine Positioning : 2,4-Difluoro substitution enhances electrophilicity and hydrogen-bond acceptor capacity, critical for interactions in biological systems .
- Cycloalkyl Groups : Cyclopentyl derivatives exhibit faster metabolic clearance than cyclohexyl analogues due to reduced steric shielding .
- Synthetic Accessibility : Halogenated benzamides (e.g., bromine, chlorine) are more reactive in cross-coupling reactions but require stringent purification .
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